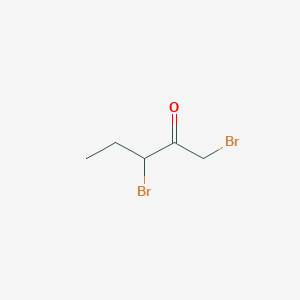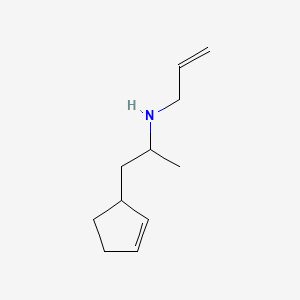![molecular formula C19H53N2O3PSi5 B13803543 Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13803543.png)
Phosphonic acid, [4-[bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]-, bis(trimethylsilyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is a complex organosilicon compound It is characterized by the presence of multiple trimethylsilyl groups and a phosphonic acid ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of a phosphonic acid derivative with trimethylsilyl amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through distillation or chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
[4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl groups.
Major Products
The major products formed from these reactions include various phosphonic acid and phosphine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry
In chemistry, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used as a reagent in organic synthesis
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its ability to form stable complexes with metal ions makes it a potential candidate for use in diagnostic imaging and drug delivery systems.
Industry
In the industrial sector, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is used in the production of advanced materials, such as silicon-based polymers and coatings. Its unique properties make it suitable for applications in electronics, optics, and surface protection.
作用機序
The mechanism of action of [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester involves the interaction of its silyl and phosphonic acid groups with target molecules. The silyl groups can form strong bonds with silicon-based surfaces, while the phosphonic acid groups can chelate metal ions. These interactions can lead to the formation of stable complexes that enhance the compound’s effectiveness in various applications.
類似化合物との比較
Similar Compounds
[4-(Dimethylamino)pyridine]: A versatile nucleophilic catalyst used in acylation reactions.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
Compared to similar compounds, [4-[Bis(trimethylsilyl)amino]-1-[(trimethylsilyl)amino]butyl]phosphonic acid bis(trimethylsilyl)ester is unique due to its multiple silyl groups and phosphonic acid ester moiety. This combination of functional groups provides it with distinct chemical properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C19H53N2O3PSi5 |
|---|---|
分子量 |
529.0 g/mol |
IUPAC名 |
1-bis(trimethylsilyloxy)phosphoryl-N,N',N'-tris(trimethylsilyl)butane-1,4-diamine |
InChI |
InChI=1S/C19H53N2O3PSi5/c1-26(2,3)20-19(17-16-18-21(27(4,5)6)28(7,8)9)25(22,23-29(10,11)12)24-30(13,14)15/h19-20H,16-18H2,1-15H3 |
InChIキー |
WHJSWJMRFCKOEB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)NC(CCCN([Si](C)(C)C)[Si](C)(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803465.png)
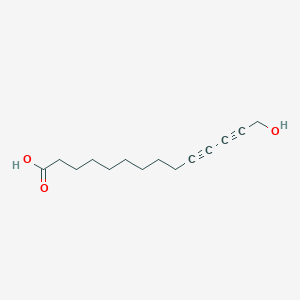
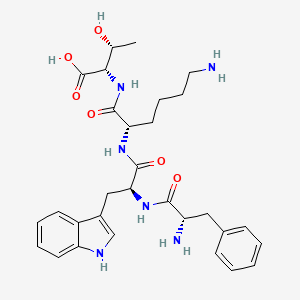

![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
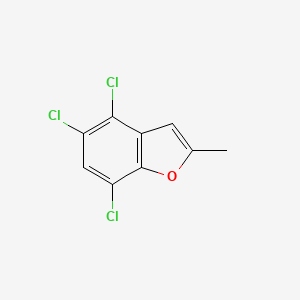
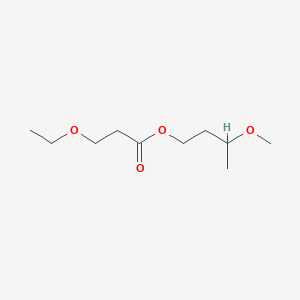
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
![1h-Pyrimido[4,5-e][1,4]diazepine](/img/structure/B13803530.png)
![N,N'-Bis[bis[4-(dimethylamino)phenyl]methyl]urea](/img/structure/B13803533.png)
